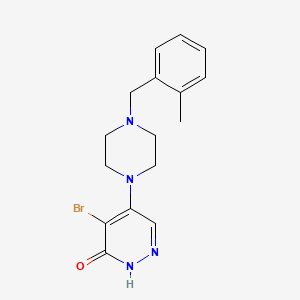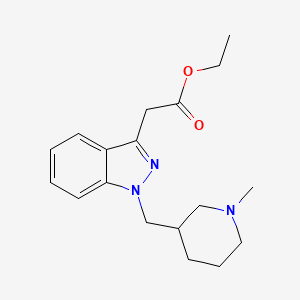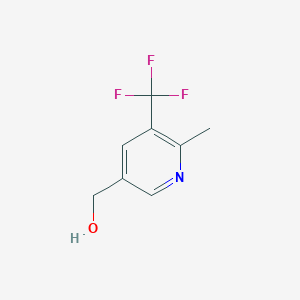
6-Methyl-5-(trifluoromethyl)-3-pyridinemethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-5-(trifluoromethyl)-3-pyridinemethanol is a chemical compound that belongs to the class of trifluoromethylpyridines. These compounds are known for their unique chemical properties, which make them valuable in various scientific and industrial applications. The presence of the trifluoromethyl group imparts significant stability and reactivity, making this compound particularly interesting for research and development in fields such as agrochemicals, pharmaceuticals, and materials science .
Vorbereitungsmethoden
The synthesis of 6-Methyl-5-(trifluoromethyl)-3-pyridinemethanol can be achieved through several routes:
Chlorine/Fluorine Exchange: This method involves the use of trichloromethylpyridine as a starting material, which undergoes a chlorine/fluorine exchange reaction to introduce the trifluoromethyl group.
Pyridine Ring Construction: Another approach involves constructing the pyridine ring from a trifluoromethyl-containing building block.
Direct Introduction: The trifluoromethyl group can also be directly introduced using a trifluoromethyl active species such as trifluoromethyl iodide.
Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions to meet commercial demands.
Analyse Chemischer Reaktionen
6-Methyl-5-(trifluoromethyl)-3-pyridinemethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different functionalized pyridines.
Substitution: The trifluoromethyl group can participate in substitution reactions, often using reagents such as nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Methyl-5-(trifluoromethyl)-3-pyridinemethanol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 6-Methyl-5-(trifluoromethyl)-3-pyridinemethanol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
6-Methyl-5-(trifluoromethyl)-3-pyridinemethanol can be compared with other similar compounds, such as:
Trifluoromethylpyridine Derivatives: These compounds share the trifluoromethyl group and pyridine ring structure, but differ in their specific functional groups and properties.
Fluorinated Pyridines: These compounds contain fluorine atoms in different positions on the pyridine ring, leading to variations in reactivity and stability.
The uniqueness of this compound lies in its specific combination of the trifluoromethyl group and the pyridine ring, which imparts distinct chemical and physical properties.
Eigenschaften
Molekularformel |
C8H8F3NO |
|---|---|
Molekulargewicht |
191.15 g/mol |
IUPAC-Name |
[6-methyl-5-(trifluoromethyl)pyridin-3-yl]methanol |
InChI |
InChI=1S/C8H8F3NO/c1-5-7(8(9,10)11)2-6(4-13)3-12-5/h2-3,13H,4H2,1H3 |
InChI-Schlüssel |
IUOGEPIITJELPI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=N1)CO)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


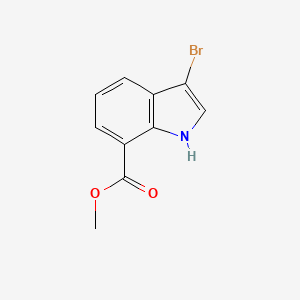
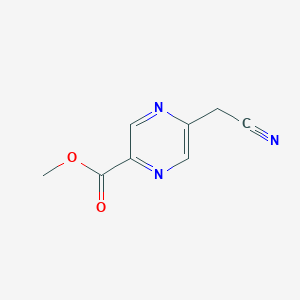
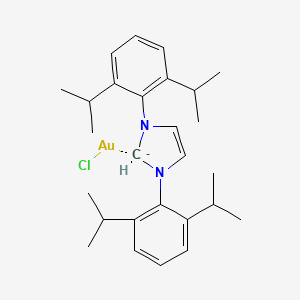
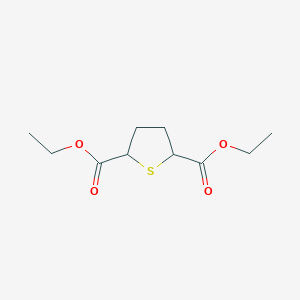

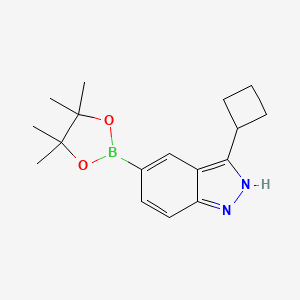
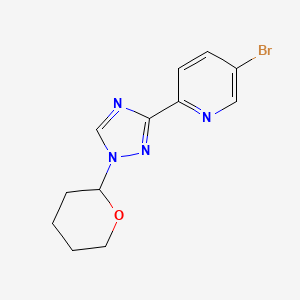
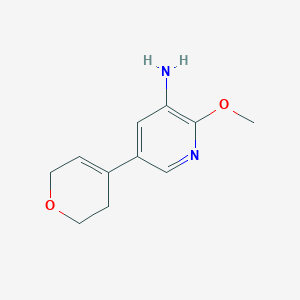
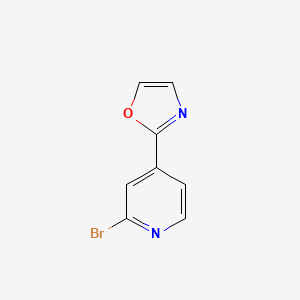
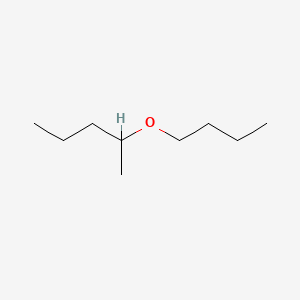
![Thiazolo[5,4-b]pyridine-2-methanol](/img/structure/B13921421.png)

